physical and chemical properties of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate
physical and chemical properties of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a heterocyclic compound featuring a benzoate core substituted with a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] These characteristics make it a valuable scaffold in the design of novel therapeutic agents across various disease areas, including antifungal, antiviral, and anticancer applications.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, a plausible synthetic route, expected analytical characteristics, and its potential in drug discovery and development.
Chemical and Physical Properties
Direct experimental data for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is not extensively available in the public domain. The following table summarizes its basic identifiers and estimated physicochemical properties based on the analysis of its constituent functional groups and data from structurally related compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C10H9N3O2 | |
| Molecular Weight | 203.2 g/mol | |
| CAS Number | 118863-65-3 | |
| Appearance | White to off-white solid (Predicted) | Based on similar aromatic triazole compounds. |
| Melting Point | >200 °C (Estimated) | Aromatic compounds with triazole moieties often exhibit high melting points due to intermolecular hydrogen bonding and packing. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted) | The triazole ring enhances polarity, while the benzoate structure provides some lipophilicity.[4] |
| pKa | ~9-10 for the triazole N-H (Estimated) | The 1H-1,2,4-triazole has a pKa of 10.26.[5] |
Chemical Structure:
Caption: Chemical structure of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.
Proposed Synthesis Pathway
A plausible and efficient synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate can be envisioned in a two-step process starting from 3-cyanobenzoic acid. This approach involves the formation of the 1,2,4-triazole ring followed by esterification of the carboxylic acid.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol
Step 1: Synthesis of 3-(1H-1,2,4-triazol-3-yl)benzoic acid
This step can be adapted from established procedures for the synthesis of 3-aryl-1,2,4-triazoles from nitriles.
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Formation of the Methyl Imidate Hydrochloride: A solution of 3-cyanobenzoic acid in anhydrous methanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude methyl 3-(amino(methoxy)methyl)benzoate hydrochloride.
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Reaction with Formic Hydrazide: The crude imidate is dissolved in a suitable solvent such as ethanol, and formic hydrazide is added.
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Cyclization: The mixture is heated to reflux. The progress of the cyclization is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product, 3-(1H-1,2,4-triazol-3-yl)benzoic acid, is collected by filtration and washed with a cold solvent.
Step 2: Synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate
This is a standard Fischer esterification.
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Esterification: 3-(1H-1,2,4-triazol-3-yl)benzoic acid is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added cautiously.
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Reaction: The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
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Work-up: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
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Purification: The resulting precipitate, Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The structural confirmation of the target molecule would rely on a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The aromatic protons on the benzoate ring would appear as a complex multiplet in the region of 7.5-8.5 ppm. The C-H proton of the triazole ring would likely be a singlet in the downfield region, potentially around 8.0-9.0 ppm. The N-H proton of the triazole would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the methyl carbon of the ester at approximately 52 ppm. The carbonyl carbon of the ester would be observed around 165 ppm. The aromatic carbons of the benzoate ring would appear in the 125-135 ppm range, with the carbon attached to the triazole ring being further downfield. The two carbons of the triazole ring are expected in the 140-160 ppm region.
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IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the triazole (a broad band around 3100-3300 cm⁻¹), C=O stretch of the ester (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the ester (around 1250 cm⁻¹).[6]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.2).
Chemical Reactivity
The chemical reactivity of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is dictated by its three main components: the 1,2,4-triazole ring, the benzene ring, and the methyl ester group.
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1,2,4-Triazole Ring: The triazole ring is generally stable to metabolic degradation. The N-H proton is weakly acidic and can be deprotonated with a strong base. The nitrogen atoms can act as ligands for metal ions.[4]
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Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the triazole and ester substituents will influence the position of substitution.
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Methyl Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a catalyst.
Potential Applications in Drug Development
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][7]
Caption: Potential applications based on the 1,2,4-triazole core.
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Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring that coordinates with the heme iron of lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.
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Anticancer Agents: The 1,2,4-triazole scaffold is present in several anticancer agents that act through various mechanisms, including kinase inhibition and tubulin polymerization inhibition.
-
Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative.
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Other CNS and Inflammatory Applications: The 1,2,4-triazole core has also been explored for its potential in treating central nervous system disorders and inflammatory conditions.[1]
Safety and Handling
Specific toxicity data for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate are not available. However, based on the safety profiles of similar aromatic triazole compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Fire Hazards: The compound is likely combustible. Use appropriate extinguishing media for organic solids.[11]
In case of exposure, seek immediate medical attention.
Conclusion
Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a molecule of significant interest for medicinal chemists and drug discovery scientists. While specific experimental data on its properties are limited, this guide provides a robust framework based on established chemical principles and data from analogous structures. The presence of the 1,2,4-triazole pharmacophore suggests a high potential for this compound to serve as a scaffold for the development of novel therapeutic agents. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.
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